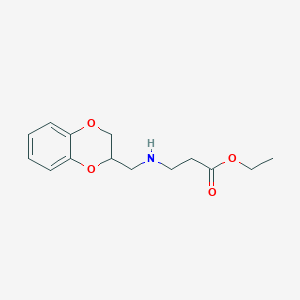
ethyl N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-beta-alaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-beta-alaninate is a chemical compound that belongs to the class of benzodioxines This compound is characterized by the presence of a benzodioxine ring, which is a bicyclic structure containing two oxygen atoms
Méthodes De Préparation
The synthesis of ethyl N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-beta-alaninate involves several steps. One common synthetic route includes the reaction of 2,3-dihydro-1,4-benzodioxin with ethyl beta-alaninate in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants under reflux in an appropriate solvent, such as ethanol or methanol. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.
Analyse Des Réactions Chimiques
Ethyl N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-beta-alaninate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
Ethyl N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-beta-alaninate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, the compound is studied for its potential as an enzyme inhibitor or receptor antagonist. In medicine, it is investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties. Additionally, the compound may have industrial applications, such as in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of ethyl N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-beta-alaninate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and inhibit their activity, leading to various biological effects. For example, it may act as an alpha-adrenergic antagonist, blocking the actions of endogenous or exogenous alpha-adrenergic agonists. This can result in the relaxation of smooth muscle cells and a decrease in blood pressure.
Comparaison Avec Des Composés Similaires
Ethyl N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-beta-alaninate can be compared with other similar compounds, such as N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine and N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1-(2,6-dimethoxyphenoxy)ethanamine These compounds share the benzodioxine core structure but differ in their substituents, which can affect their chemical properties and biological activities
Propriétés
Formule moléculaire |
C14H19NO4 |
|---|---|
Poids moléculaire |
265.30 g/mol |
Nom IUPAC |
ethyl 3-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)propanoate |
InChI |
InChI=1S/C14H19NO4/c1-2-17-14(16)7-8-15-9-11-10-18-12-5-3-4-6-13(12)19-11/h3-6,11,15H,2,7-10H2,1H3 |
Clé InChI |
HNXGXYPCJMVNQV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCNCC1COC2=CC=CC=C2O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



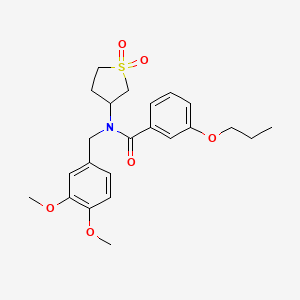
![(7Z)-3-(4-chlorophenyl)-7-(2-hydroxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11603266.png)
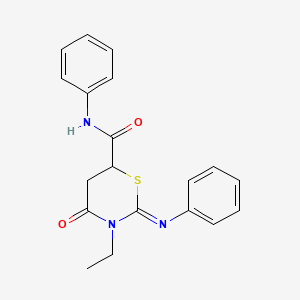
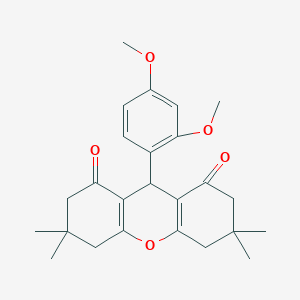
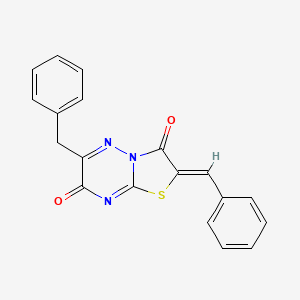
![7-butan-2-yl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11603300.png)

![2-[(4-Bromobenzyl)sulfanyl]-6-methoxy-4-methylquinazoline](/img/structure/B11603313.png)
![6-imino-13-methyl-2-oxo-N-(1-phenylethyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11603320.png)
![1,3-dimethyl-5-[4-(propan-2-yl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B11603327.png)
![2-{[3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoyl]amino}benzoic acid](/img/structure/B11603342.png)
![5-(Benzenesulfonyl)-7-(butan-2-yl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11603347.png)
![(3aS,4R,9bR)-4-(2-bromophenyl)-9-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11603352.png)
![2-[(4-Chlorobenzyl)thio]pyrimidine](/img/structure/B11603358.png)